3-(2-methylpropyl)-1'-prop-2-ynylspiro[1H-quinazoline-2,4'-piperidine]-4-one
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Overview
Description
3-(2-methylpropyl)-1’-prop-2-ynylspiro[1H-quinazoline-2,4’-piperidine]-4-one is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features a quinazoline and piperidine ring system, making it a significant molecule in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methylpropyl)-1’-prop-2-ynylspiro[1H-quinazoline-2,4’-piperidine]-4-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a quinazoline derivative with a piperidine derivative under specific conditions. The reaction often requires the use of catalysts such as palladium or nickel and may involve steps like hydrogenation, dehydrogenation, and cycloaddition .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques like chromatography and crystallization to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-(2-methylpropyl)-1’-prop-2-ynylspiro[1H-quinazoline-2,4’-piperidine]-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the quinazoline or piperidine rings
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles like amines or halides under basic conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce fully hydrogenated derivatives .
Scientific Research Applications
3-(2-methylpropyl)-1’-prop-2-ynylspiro[1H-quinazoline-2,4’-piperidine]-4-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(2-methylpropyl)-1’-prop-2-ynylspiro[1H-quinazoline-2,4’-piperidine]-4-one involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-[[4-hydroxy-2-(2-methylpropyl)-1-oxo-3,3a-dihydro-2H-imidazo[1,2-a]indol-4-yl]methyl]-1-methyl-2,4-dihydro-1H-pyrazino[2,1-b]quinazoline-3,6-dione .
- Pyrrolopyrazine derivatives .
- 3-(pyridin-3-yl)quinazoline-2,4(1H,3H)-dione .
Uniqueness
What sets 3-(2-methylpropyl)-1’-prop-2-ynylspiro[1H-quinazoline-2,4’-piperidine]-4-one apart is its unique spiro structure, which imparts distinct chemical and biological properties. This structural feature can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
3-(2-methylpropyl)-1'-prop-2-ynylspiro[1H-quinazoline-2,4'-piperidine]-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O/c1-4-11-21-12-9-19(10-13-21)20-17-8-6-5-7-16(17)18(23)22(19)14-15(2)3/h1,5-8,15,20H,9-14H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDFWOAJJVUPRCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=CC=CC=C2NC13CCN(CC3)CC#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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